molecular formula C13H12ClNO2S B2526502 3-(chloromethyl)-2-tosylpyridine CAS No. 1630763-95-9

3-(chloromethyl)-2-tosylpyridine

Cat. No.: B2526502
CAS No.: 1630763-95-9
M. Wt: 281.75
InChI Key: NVAYLYXKJKTVGS-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-2-tosylpyridine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloromethyl group at the third position and a tosyl group at the second position of the pyridine ring

Scientific Research Applications

3-(Chloromethyl)-2-tosylpyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in the construction of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a precursor for the synthesis of bioactive molecules.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development. Its derivatives are investigated for therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Safety and Hazards

The safety data sheet for a similar compound, Pyridine-3-sulfonyl chloride hydrochloride, indicates that it causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(chloromethyl)-2-tosylpyridine typically involves the chloromethylation of 2-tosylpyridine. One common method includes the reaction of 2-tosylpyridine with formaldehyde and hydrochloric acid, which introduces the chloromethyl group at the desired position. The reaction is usually carried out under acidic conditions to facilitate the formation of the chloromethyl intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-2-tosylpyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction of the tosyl group can yield the corresponding thiol or sulfide derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Nucleophilic Substitution: Products include azido, thiocyanato, and amino derivatives of 2-tosylpyridine.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include thiol or sulfide derivatives.

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)pyridine: Lacks the tosyl group, making it less reactive and less versatile in synthetic applications.

    2-Tosylpyridine: Lacks the chloromethyl group, limiting its reactivity towards nucleophiles.

    3-(Bromomethyl)-2-tosylpyridine: Similar structure but with a bromomethyl group instead of chloromethyl, which can affect its reactivity and the types of reactions it undergoes.

Uniqueness

3-(Chloromethyl)-2-tosylpyridine is unique due to the presence of both the chloromethyl and tosyl groups, which confer high reactivity and versatility. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable compound in organic synthesis and research.

Properties

IUPAC Name

3-(chloromethyl)-2-(4-methylphenyl)sulfonylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2S/c1-10-4-6-12(7-5-10)18(16,17)13-11(9-14)3-2-8-15-13/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVAYLYXKJKTVGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=CC=N2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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